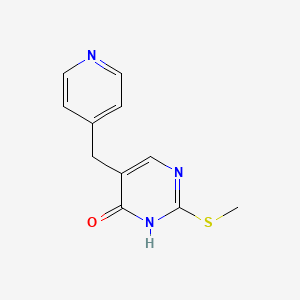
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of chalcone imines and homophthalic anhydrides in a [4 + 2]-cycloaddition reaction . This reaction is notable for its atom-economical and stereoselective nature, providing access to structurally diverse heterocyclic products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved can vary depending on the biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Shares the methylsulfanyl and pyrimidine moieties but differs in the thieno ring structure.
Isopropyl(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate: Contains a pyridin-4-yl group but differs in the carbamate functionality.
Uniqueness
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
Número CAS |
64107-41-1 |
|---|---|
Fórmula molecular |
C11H11N3OS |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3OS/c1-16-11-13-7-9(10(15)14-11)6-8-2-4-12-5-3-8/h2-5,7H,6H2,1H3,(H,13,14,15) |
Clave InChI |
CDXLMOHXDMHKOQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=O)N1)CC2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














